molecular formula C30H50O5 B190409 Alisol A CAS No. 19885-10-0

Alisol A

Cat. No. B190409
CAS RN: 19885-10-0
M. Wt: 490.7 g/mol
InChI Key: HNOSJVWYGXOFRP-UNPOXIGHSA-N
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Description

Alisol A is one of the major active triterpenes isolated from Rhizoma Alismatis (RA), a famous Traditional Chinese Medicine widely used for diuretic, hypolipidemic, anti-nephrolithic, anti-atherosclerotic, anti-inflammatory, and anti-diabetic purposes .


Synthesis Analysis

More than 100 protostane triterpenoids have been isolated from the dried rhizomes of Alisma species, designated Alismatis rhizoma (AR), commonly used in Asian traditional medicine to treat inflammatory and vascular diseases . The main products are the alisols, with the lead compounds alisol-A/-B and their acetate derivatives being the most abundant products in the plant and the best-known bioactive products .


Molecular Structure Analysis

Alisol A has a molecular formula of C30H50O5 and an average mass of 490.715 Da .


Chemical Reactions Analysis

Alisol A 24-acetate and 23-acetate inter-transformed in solvents and the transformation rate was more rapid in protic solvents than in aprotic solvents .


Physical And Chemical Properties Analysis

Alisol A has a density of 1.1±0.1 g/cm3, a boiling point of 629.3±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±4.2 mmHg at 25°C .

Scientific Research Applications

Metabolic and Obesity Management

Alisol A, identified as a major active triterpene from Rhizoma Alismatis, shows potential in addressing obesity and its associated metabolic disorders. It's found to attenuate high-fat-diet-induced obesity significantly, decrease lipid levels, and alleviate glucose metabolism disorders and insulin resistance in obese mice. The compound exerts these effects possibly by influencing the AMPK/ACC/SREBP‐1c pathway, indicating its promising role in the treatment of obesity and related metabolic diseases (Ho et al., 2019).

Cancer Therapy

Research indicates that Alisol A may have therapeutic potential in cancer treatment. A study demonstrated its effectiveness against nasopharyngeal carcinoma cells, inhibiting their viability, proliferation, migration, and invasion. This activity is attributed to Alisol A’s ability to bind to the YAP protein and influence the Hippo signaling pathway, suggesting its potential as a novel drug for nasopharyngeal carcinoma (Chen & Liu, 2021).

Cardiovascular Health

Alisol A has been associated with cardiovascular benefits, specifically in the context of anti-atherosclerosis. A study highlighted its capability to inhibit arterial plaque formation, reduce inflammatory cytokines, and activate the AMPK/SIRT1 signaling pathway in apoE-deficient mice. These multi-targeted actions underscore its potential as a lead compound for developing drugs for atherosclerosis treatment (Wang et al., 2020).

Bone Health

In the realm of bone health, particularly concerning osteoporosis, Alisol A 24-acetate derived from Alisma canaliculatum demonstrated significant protective effects against bone loss in ovariectomized mice. It improved bone morphometric parameters, suggesting its potential as a therapeutic for postmenopausal osteoporosis (Hwang et al., 2016).

Chemical Analysis and Stability

Chemical analysis and stability studies of Alisol A and its derivatives provide insights into its pharmacokinetics and the influence of environmental factors on its stability. One study found that Alisol A 24-acetate is unstable in solvents and undergoes transformation. Such findings are crucial for the quality control and therapeutic application of Alisol A (Makabel et al., 2008).

Safety And Hazards

Alisol A is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Alisol A effectively prevents bone loss in OVX mice, suggesting it could be a potential therapeutic for the treatment of postmenopausal osteoporosis . It also inhibits the proliferation and metastasis of MDA-MB-231 cells, indicating it could be a promising agent for breast cancer therapy .

properties

IUPAC Name

(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSJVWYGXOFRP-UNPOXIGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10941738
Record name 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alisol A

CAS RN

19885-10-0
Record name Alisol A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19885-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alisol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10941738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
910
Citations
B Makabel, Y Zhao, B Wang, Y Bai, Q Zhang… - Chemical and …, 2008 - jstage.jst.go.jp
… including alisol A … alisol A 24-acetate, it was found that alisol A 24-acetate was unstable and could be transformed into other compounds in methanol. In this paper, the stability of alisol A …
Number of citations: 40 www.jstage.jst.go.jp
LU Zeng, WJ Tang, JJ Yin, LJ Feng, Y Li… - Cellular Physiology and …, 2016 - karger.com
… Alisol A 24-acetate, a … that Alisol A 24 -acetate would have effect on NAFLD. The present study was conducted to investigate the therapeutic effects and potential mechanisms of Alisol A …
Number of citations: 60 karger.com
C Ho, Y Gao, D Zheng, Y Liu, S Shan… - Journal of Cellular …, 2019 - Wiley Online Library
… In addition, protein expression investigation revealed that alisol A had an … alisol A may result from its selective binding to the catalytic region of AMPK.Therefore, we believe that Alisol A …
Number of citations: 40 onlinelibrary.wiley.com
T MURATA, M MIYAMOTO - Chemical and Pharmaceutical Bulletin, 1970 - jstage.jst.go.jp
… on the structures of alisol A (1) and its … of alisol A and its monoacetate which have been established as 1 and 2, respectively finally by the use of X-ray crystallographic technique. Alisol A …
Number of citations: 38 www.jstage.jst.go.jp
K Wang, B Zhang, D Song, J Xi, W Hao… - Frontiers in …, 2020 - frontiersin.org
… the role of alisol A in anti-atherosclerosis (AS). Our study demonstrated that alisol A can … In addition, we found that alisol A increased the expression of PPARα and PPARδ proteins …
Number of citations: 11 www.frontiersin.org
C Lou, X Xu, Y Chen, H Zhao - Molecules, 2019 - mdpi.com
… effects of alisol A in human breast cancer cells. We demonstrated that alisol A exhibited … Alisol A-induced autophagy was supported by the triggered autophagosome formation and …
Number of citations: 22 www.mdpi.com
H Lou, W Fu, J Chen, T Li, Y Jiang, C Liu… - … Medicine and Therapies, 2021 - Springer
Background Alisol A 24-acetate (AA-24-a), one of the main active triterpenes isolated from the well-known medicinal plant Alisma orientale (Sam.) Juz., exhibits multiple biological …
Number of citations: 6 link.springer.com
Y Shi, M Wang, P Wang, T Zhang, J Yu… - Oncology …, 2020 - spandidos-publications.com
… of Alismatis Rhizoma, including alisol A, alisol A 24-acetate, alisol B, and alisol B 23-acetate was first screened. The data showed that alisol A had significant antitumor activity against …
Number of citations: 9 www.spandidos-publications.com
T Lu, H Li, Y Zhou, W Wei… - Journal of …, 2022 - jneuroinflammation.biomedcentral …
Neuroinflammation and apoptosis are involved in the pathogenesis of ischaemic stroke. Alisol A 24-acetate (24A) exerts a strong inhibitory effect on inflammation and cell apoptosis. …
Y IMAI, H MATSUMURA, Y ARAMAKI - The Japanese Journal of …, 1970 - jstage.jst.go.jp
… steroidal compounds such as alisol A, alisol B, alisol A-24-… B-23-monoacetate yielded alisol A-24 monoacetate (ALMA). For … alisol A-23, 24-diacetate, which was derived chemically from …
Number of citations: 49 www.jstage.jst.go.jp

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